molecular formula C43H15BF20 B166454 Triphenylmethylium tetrakis(perfluorophenyl)borate CAS No. 136040-19-2

Triphenylmethylium tetrakis(perfluorophenyl)borate

Cat. No.: B166454
CAS No.: 136040-19-2
M. Wt: 922.4 g/mol
InChI Key: TZOSNOQHGGONMD-UHFFFAOYSA-N
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Description

Triphenylmethylium tetrakis(perfluorophenyl)borate is a chemical compound with the molecular formula C43H15BF20. It is known for its unique structure, which includes a triphenylmethylium cation and a tetrakis(perfluorophenyl)borate anion. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of catalysis and polymerization .

Mechanism of Action

Target of Action

Triphenylmethylium Tetrakis(perfluorophenyl)borate, also known as Trityl Tetrakis(pentafluorophenyl)borate, is primarily used as a catalyst in organic synthesis . It facilitates a variety of reactions, including the formation of carbon-carbon (C-C) bonds and the polymerization of olefins .

Mode of Action

As a catalyst, this compound accelerates chemical reactions without being consumed in the process. It interacts with its targets, typically reactant molecules, by lowering the activation energy required for the reaction to proceed .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is catalyzing. In general, it is involved in the formation of C-C bonds and the polymerization of olefins . These processes are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be soluble in methanol , which suggests it could be absorbed and distributed in biological systems that contain this solvent.

Result of Action

The primary result of this compound’s action is the acceleration of chemical reactions. By lowering the activation energy, it enables reactions to proceed more quickly and efficiently . This can lead to the rapid synthesis of complex organic molecules, which is particularly useful in research and industrial applications.

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to moisture and should be stored under inert gas at room temperature . Its reactivity may also be affected by the presence of other substances in the reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylmethylium tetrakis(perfluorophenyl)borate can be synthesized through the reaction of triphenylmethyl chloride (Ph3CCl) with potassium tetrakis(perfluorophenyl)borate (K[B(C6F5)4]) in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane, and the mixture is stirred under an argon atmosphere .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on maintaining high purity and yield. The reaction conditions are carefully controlled to avoid contamination and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylmethylium tetrakis(perfluorophenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, the product is typically a polymer with specific properties dictated by the monomers and catalysts involved .

Scientific Research Applications

Triphenylmethylium tetrakis(perfluorophenyl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Triphenylcarbenium Tetrakis(pentafluorophenyl)borate
  • Tritylium Tetrakis(pentafluorophenyl)borate

Comparison: Triphenylmethylium tetrakis(perfluorophenyl)borate is unique due to its specific combination of a triphenylmethylium cation and a tetrakis(perfluorophenyl)borate anion. This combination provides distinct properties, such as high stability and reactivity, making it particularly effective as a catalyst in various chemical reactions .

Properties

IUPAC Name

diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOSNOQHGGONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H15BF20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888965
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Molecular Weight

922.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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CAS No.

136040-19-2
Record name Triphenylcarbenium tetrakis(pentafluorophenyl)borate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Triphenylcarbenium Tetrakis (Pentafluorophenyl) borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Trityl tetrakis(pentafluorophenyl)borate primarily acts as a Lewis acid catalyst. It interacts with its target molecules by accepting an electron pair, generating reactive cationic intermediates. These intermediates can then undergo various reactions, including glycosylation, hydrosilylation, and polymerization, depending on the specific reaction conditions and substrates. [, , , ]

  • Glycosylation: Trityl tetrakis(pentafluorophenyl)borate activates thioglycosides by abstracting the thio-group, generating glycosyl cations. These cations then react with glycosyl acceptors, forming glycosidic bonds and ultimately leading to the synthesis of oligosaccharides and polysaccharides. [, , , , , ]
  • Hydrosilylation: The trityl cation generated from trityl tetrakis(pentafluorophenyl)borate can abstract a hydride from hydrosilanes, forming silylium ions. These ions can then participate in intramolecular or intermolecular hydrosilylation reactions with alkynes or alkenes, leading to the formation of silicon-containing heterocycles or linear products. [, , ]

A:

  • Molecular formula: C43H15BF20 []
  • Molecular weight: 922.36 g/mol []
  • Spectroscopic data: NMR (1H, 13C, 19F, 29Si), mp []

ANone: Trityl tetrakis(pentafluorophenyl)borate exhibits versatility as a catalyst in various organic reactions. Its catalytic activity stems from its ability to generate reactive cationic species from neutral molecules through its Lewis acidic nature.

  • Glycosylation: Trityl tetrakis(pentafluorophenyl)borate serves as an efficient catalyst for glycosylation reactions, promoting both β- and α-selective glycosyl bond formation using glycosyl fluorides or thioglycosides as donors. [, , , , , ]
  • Hydrosilylation: The compound initiates intramolecular chain hydrosilylation of alkynylphenylsilanes by generating silyl cations. These cations act as chain carriers, enabling the formation of benzosiloles and related compounds. []
  • Polymerization: Trityl tetrakis(pentafluorophenyl)borate, when used in conjunction with metallocene catalysts, facilitates the polymerization of olefins, including ethylene, propylene, and α-olefins, leading to the production of various polyolefin materials with controlled properties. [, , , , ]
  • Dehydrogenative Annulation: Trityl tetrakis(pentafluorophenyl)borate can promote the dehydrogenative annulation of dialkylbenzylsilanes with alkenes, affording 1,2,3,4-tetrahydro-2-silanaphthalenes with good regioselectivity and stereospecificity. []

A: While the provided research papers don't delve deeply into computational studies specifically on Trityl Tetrakis(pentafluorophenyl)borate, they do mention the use of density functional theory (DFT) calculations to investigate the structures and NMR chemical shifts of related silylium ions generated using this compound. [, ] These calculations provide insights into the electronic structure and bonding properties of these reactive intermediates.

A: The development of Trityl Tetrakis(pentafluorophenyl)borate as a reagent in organic synthesis is closely tied to the broader development of weakly coordinating anions. These anions are crucial in stabilizing highly reactive cationic species, expanding the scope of possible transformations. While a specific historical milestone for this compound is not mentioned in the provided papers, its application in glycosylation, particularly using glycosyl fluorides as donors, represents a significant advancement in carbohydrate chemistry. []

A: The use of Trityl tetrakis(pentafluorophenyl)borate in polymer chemistry showcases its cross-disciplinary potential. [, , , , ] By influencing the activity and selectivity of metallocene catalysts, this compound contributes to developing new polyolefin materials with tailored properties, bridging the fields of synthetic chemistry and materials science.

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